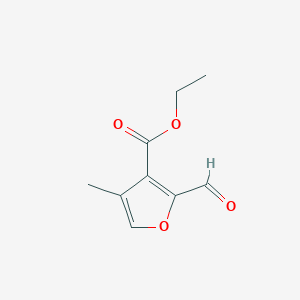

Ethyl 2-formyl-4-methylfuran-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

ethyl 2-formyl-4-methylfuran-3-carboxylate |

InChI |

InChI=1S/C9H10O4/c1-3-12-9(11)8-6(2)5-13-7(8)4-10/h4-5H,3H2,1-2H3 |

InChI Key |

HDQLYBHBEPMABZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC=C1C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Formyl 4 Methylfuran 3 Carboxylate and Analogues

Direct Synthetic Routes to Ethyl 2-formyl-4-methylfuran-3-carboxylate

Direct and efficient synthetic routes to this compound are not extensively documented in publicly available scientific literature, suggesting that this specific compound is likely synthesized as a specialized intermediate. However, analogous structures, particularly 2,4-disubstituted furan-3-carboxylates, have been synthesized through various methods. One notable approach involves the formylation of a pre-existing furan-3-carboxylate. For instance, the formylation of ethyl furan-3-carboxylate has been achieved using α,α-dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) in dichloromethane. derpharmachemica.com This method introduces a formyl group onto the furan (B31954) ring, although the regioselectivity would be a critical factor in the context of a 4-substituted precursor.

Strategic Approaches to Formylfuran Carboxylates

Given the limited information on direct synthetic routes, a more comprehensive understanding of the synthesis of this compound and its analogs can be gained by examining broader strategic approaches. These can be categorized into two main strategies: the de novo construction of the furan ring with the desired substituents, and the derivatization of a pre-formed furan core.

De Novo Furan Ring Construction Methodologies

The de novo synthesis of the furan ring offers the advantage of installing the desired substitution pattern from acyclic precursors. Several classical and modern methods are available for the synthesis of substituted furans.

One of the most well-known methods is the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. To synthesize a furan with the substitution pattern of the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required.

Another classical approach is the Feist-Benary furan synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. This method is particularly useful for the synthesis of furan-3-carboxylates.

More contemporary methods for the synthesis of polysubstituted furans often involve transition metal-catalyzed reactions. For example, an unprecedented silver carbonate (Ag₂CO₃) and DBU mediated cyclization of 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates has been reported to yield 2,5-disubstituted furan-3-carboxylates. Interestingly, in the absence of the silver salt, the isomeric 2,4-disubstituted furan-3-carboxylates are obtained. rsc.org This highlights the potential for regioselective synthesis of substituted furan-3-carboxylates through careful selection of reaction conditions.

An efficient synthetic approach for the preparation of densely substituted furans starting from (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been investigated. This method provides polysubstituted furan-2,4-dicarboxylates under mild conditions. semanticscholar.org

| Method | Precursors | Key Features |

|---|---|---|

| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization and dehydration. |

| Feist-Benary Furan Synthesis | α-Halo ketones and β-Dicarbonyl compounds | Base-mediated condensation. |

| Silver-Mediated Cyclization | 3-Substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates | Regioselective formation of 2,5- or 2,4-disubstituted furan-3-carboxylates depending on the presence of a silver salt. rsc.org |

| DBU-Mediated Cyclization | (E)-Ethyl 3-aryl-2-cyanoacrylates and Ethyl glycinate hydrochloride | Yields polysubstituted furan-2,4-dicarboxylates under mild conditions. semanticscholar.org |

Derivatization of Pre-existing Furan Cores

An alternative and often more practical approach to obtaining highly substituted furans is the derivatization of a simpler, pre-existing furan molecule. This strategy relies on the regioselective introduction of functional groups onto the furan ring.

Formylation is a key reaction for introducing the required aldehyde group. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comijpcbs.com The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction follows the order: pyrrole (B145914) > furan > thiophene. jk-sci.com

For a substrate like ethyl 4-methylfuran-3-carboxylate, the directing effects of the substituents would be crucial in determining the position of formylation. The ester group is an electron-withdrawing group and a meta-director, while the methyl group is an electron-donating group and an ortho-, para-director. In the furan ring, electrophilic substitution preferentially occurs at the α-positions (2 and 5) due to the greater stabilization of the cationic intermediate. chemicalbook.compearson.comquora.comquora.com Therefore, in a 3,4-disubstituted furan, the regioselectivity of the Vilsmeier-Haack reaction would be a complex interplay of these electronic and steric factors.

As mentioned earlier, the formylation of ethyl furan-3-carboxylate using α,α-dichloromethyl methyl ether and TiCl₄ provides a route to a formylfuran carboxylate. derpharmachemica.com

Functional group interconversions provide another layer of synthetic flexibility. For instance, a furan ring can be used as a surrogate for a carboxy group through oxidative degradation. osi.lv This strategy allows for the introduction of a carboxylic acid functionality at a specific position on a molecule by first constructing a furan ring and then oxidizing it.

Furthermore, the substituents on the furan ring can be modified. For example, a hydroxymethyl group can be oxidized to a formyl group, or a carboxyl group can be reduced. The acid-catalyzed ring opening of substituted furans is also a known transformation, and the reactivity is highly dependent on the nature of the substituents on the furan ring. rsc.orgresearchgate.net

Elucidation of Reaction Mechanisms in Furan Functionalization

The mechanism of electrophilic substitution on the furan ring is a key aspect to consider when planning the synthesis of polysubstituted furans. Furan is a π-rich heterocycle and is significantly more reactive towards electrophiles than benzene. chemicalbook.com

Electrophilic attack on the furan ring can occur at either the C2 (α) or C3 (β) position. The attack at the C2 position is generally favored because the resulting cationic intermediate is more stabilized by resonance, with three contributing resonance structures that delocalize the positive charge, including one where the oxygen atom bears the positive charge. In contrast, attack at the C3 position results in a less stable intermediate with only two significant resonance structures. chemicalbook.compearson.com

Regioselective Introduction of Aldehyde Functionalities

A primary challenge in the synthesis of this compound is the regioselective installation of the formyl group at the C2 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. ijpcbs.comchemistrysteps.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com

The regioselectivity of the Vilsmeier-Haack reaction on a substituted furan ring is dictated by the electronic and steric effects of the existing substituents. For a substrate like ethyl 4-methylfuran-3-carboxylate, the furan ring is activated towards electrophilic substitution. The outcome of the formylation would depend on the directing influence of the methyl and ester groups.

A closely related example is the formylation of methyl 2-methylfuran-3-carboxylate. In this case, the Vilsmeier-Haack reaction has been shown to yield methyl 5-formyl-2-methyl-3-furoate. chemicalbook.com This suggests that the C5 position is highly activated and susceptible to electrophilic attack. The reaction proceeds by the addition of phosphorus oxychloride to N,N-dimethylformamide at low temperatures, followed by the introduction of the furan substrate. The mixture is then heated to drive the reaction to completion. The product is isolated after quenching the reaction with an ice-water mixture and neutralizing the acid. chemicalbook.com

For the synthesis of the 2-formyl isomer, alternative strategies or starting materials would be necessary. If the C5 position is blocked, formylation is directed to the next available activated position. The specific regiochemical outcome for ethyl 4-methylfuran-3-carboxylate would require experimental verification, but the existing literature on similar systems provides a strong indication of the likely reaction pathways.

Table 1: Vilsmeier-Haack Formylation of a Furan-3-carboxylate Analogue

| Starting Material | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Methyl 2-methylfuran-3-carboxylate | POCl₃, DMF | Methyl 5-formyl-2-methyl-3-furoate | 83% | chemicalbook.com |

Esterification and Transesterification Procedures

The ethyl ester functionality in the target molecule can be introduced either by direct esterification of the corresponding carboxylic acid or by transesterification of another ester, such as a methyl ester. The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis. organic-chemistry.orgchemistrysteps.commdpi.comcerritos.edumasterorganicchemistry.com

In the context of synthesizing this compound, if the corresponding 2-formyl-4-methylfuran-3-carboxylic acid is available, it can be esterified by refluxing with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemistrysteps.com The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol, which often serves as the solvent, and by the removal of water as it is formed. chemistrysteps.com

Alternatively, if a different ester of 2-formyl-4-methylfuran-3-carboxylic acid is synthesized first (for example, a methyl ester from a multicomponent reaction), the desired ethyl ester can be obtained through transesterification. This process involves treating the initial ester with ethanol in the presence of an acid or base catalyst. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification.

The synthesis of vinyl esters of various furan carboxylic acids, including 5-formyl-2-furancarboxylic acid, has been reported via a transvinylation reaction with vinyl acetate. This demonstrates the feasibility of ester modification on furan rings already possessing an aldehyde group.

Table 2: General Esterification Methods Applicable to Furan Carboxylic Acids

| Method | Reactants | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, Alcohol | Strong acid (e.g., H₂SO₄, HCl) | Equilibrium reaction; requires excess alcohol or removal of water. | organic-chemistry.orgchemistrysteps.com |

| Acid-catalyzed Transesterification | Ester, Alcohol | Strong acid | Useful for converting one type of ester to another. |

Multicomponent Reaction Pathways to Furan Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, such as polysubstituted furans, in a single step from three or more starting materials. google.comnih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, various MCRs are known to produce highly functionalized furan cores, which could then be further modified to obtain the target compound.

A classical and foundational method for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org While technically a bimolecular condensation, its principles underpin the assembly of the furan ring. To generate a furan with the substitution pattern of the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required. The Paal-Knorr synthesis is versatile, tolerating a range of substituents including esters, and can be carried out under mild acidic conditions. wikipedia.org

More contemporary multicomponent approaches provide direct access to polysubstituted furans. For instance, the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) leads to hydroarylation products, demonstrating the reactivity of furan derivatives in complex transformations. nih.gov

The development of novel MCRs continues to be an active area of research, and it is plausible that a convergent synthesis of this compound or a close analogue could be designed using a combination of a β-ketoester, an α-haloketone, and a formylating agent or their synthetic equivalents.

Table 3: Relevant Furan Synthesis Methodologies

| Reaction | Key Precursors | Product | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Substituted furan | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

Reactivity and Chemical Transformations of Ethyl 2 Formyl 4 Methylfuran 3 Carboxylate

Transformations of the Formyl Moiety

The formyl group at the C2 position of the furan (B31954) ring is a key site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox manipulations.

Nucleophilic Additions and Condensation Reactions

The aldehyde functionality in furan derivatives readily undergoes nucleophilic additions and condensation reactions, analogous to other aromatic aldehydes.

Knoevenagel Condensation: Furan aldehydes are known to participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds. For instance, 5-substituted furan-2-carboxaldehydes react with compounds like indan-1,3-dione or creatinine (B1669602) in the presence of a basic catalyst to form the corresponding furfurylidene derivatives. askfilo.comnih.gov It is anticipated that ethyl 2-formyl-4-methylfuran-3-carboxylate would undergo similar reactions.

| Furan Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Yield |

|---|---|---|---|---|

| 5-Substituted Furan-2-carboxaldehyde | Indan-1,3-dione | Ethanol (B145695) | 2-(5-Substitutefurfurylidene) Indane-1,3-dione | 46-72% |

| 5-Substituted Furan-2-carboxaldehyde | Creatinine | Piperidine | Furfurylidene creatinine | Not specified |

Wittig Reaction: The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes. Aldehydes on a furan ring can be effectively transformed into the corresponding alkenes using phosphonium (B103445) ylides (Wittig reagents). researchgate.net The reaction proceeds via a betaine (B1666868) intermediate, which then forms an oxaphosphetane that collapses to yield the alkene and triphenylphosphine (B44618) oxide. acs.org Stabilized ylides typically lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. researchgate.net

| Reactant 1 | Reactant 2 (Wittig Reagent) | Solvent | Product |

|---|---|---|---|

| Furan-2-carboxaldehyde derivative | Triphenyl phosphonium ylide (Ph3P=CHR) | THF or Diethyl ether | 2-(Alkenyl)furan derivative |

Oxidative and Reductive Manipulations of the Aldehyde Group

The formyl group can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

Oxidation: The oxidation of formyl groups on furan rings to the corresponding carboxylic acids is a common transformation. Various oxidizing agents can be employed for this purpose. For instance, the oxidation of 5-(alkoxycarbonyl)furfural to a 5-ester furan-2-carboxylic acid can be achieved using a catalyst system of Co(II), Mn(II), and Ce(III) salts in a solvent containing dissolved oxygen. rsc.org

Reduction: The reduction of the formyl group to a primary alcohol is another fundamental transformation. 2-Formylfuran (furfural) is readily hydrogenated to furfuryl alcohol, often in the vapor phase over copper-containing catalysts. chemicalbook.com It is expected that the formyl group of this compound would undergo a similar reduction to yield the corresponding 2-(hydroxymethyl) derivative.

Reactions at the Ester Functionality

The ethyl carboxylate group at the C3 position can undergo hydrolysis to the corresponding carboxylic acid and can be converted into amides through reactions with amines.

Hydrolysis to Carboxylic Acids and Related Derivatives

Ester hydrolysis is a fundamental reaction that converts the ethyl ester to the corresponding carboxylic acid. This transformation is typically carried out under acidic or basic conditions. Furan-3-carboxylates can be hydrolyzed to furan-3-carboxylic acids, which are useful intermediates in the synthesis of pharmaceuticals and other fine chemicals. acs.org

Amidation and Other Amide-Bond Forming Reactions

The direct conversion of esters to amides, while possible, can be challenging. A more common approach involves the hydrolysis of the ester to the carboxylic acid, followed by an amidation reaction. Alternatively, direct amidation of esters can be achieved under certain conditions. For instance, N-formylation of amines can be carried out using ethyl formate (B1220265) as the formylating agent under catalyst- and solvent-free conditions at elevated temperatures. numberanalytics.com While this is a formylation reaction, it demonstrates the principle of using an ester as an acyl donor in an amidation-type reaction.

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring System

The furan ring is an electron-rich aromatic system and is generally susceptible to electrophilic attack. However, the presence of two electron-withdrawing groups (formyl and carboxylate) and one electron-donating group (methyl) on the ring of this compound will significantly influence its reactivity towards both electrophilic and nucleophilic substitution.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CHO | 2 | Deactivating | Directs to C4 (if available) |

| -COOEt | 3 | Deactivating | Directs to C5 |

| -CH3 | 4 | Activating | Directs to C5 |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like furan. However, the presence of strong electron-withdrawing groups can facilitate such reactions. In the case of this compound, the formyl and carboxylate groups make the furan ring more electron-deficient and could potentially enable nucleophilic aromatic substitution, for instance, at a position bearing a suitable leaving group.

Transition Metal-Catalyzed Reactions and Coupling Processes Involving the Furan Core

Detailed research findings on the transition metal-catalyzed reactions and coupling processes specifically involving the furan core of this compound are not currently available in the reviewed literature.

Intramolecular Rearrangements and Cyclization Strategies Leading to Fused Systems

Specific studies detailing intramolecular rearrangements and cyclization strategies of this compound to form fused ring systems have not been identified in the existing scientific literature.

Applications As Synthetic Building Blocks and Chemical Probes

Construction of Complex Heterocyclic Systems

The inherent reactivity of ethyl 2-formyl-4-methylfuran-3-carboxylate facilitates its use in the synthesis of a wide array of heterocyclic compounds.

Assembly of Poly-substituted Furan (B31954) Derivatives

The furan core of this compound can be further functionalized to generate a variety of poly-substituted furan derivatives. The aldehyde group can readily undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, and aldol (B89426) condensation to introduce new carbon-carbon bonds and functional groups at the 2-position. The ester group can be modified post-synthesis to further diversify the molecular structure. These reactions are crucial for creating a library of furan-based compounds with varying substituents, which is essential for exploring their chemical and biological properties.

Synthesis of Fused Furan Architectures (e.g., Furo[3,4-b]furans)

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of fused furan architectures. For instance, the aldehyde and ester functionalities can be manipulated in a stepwise manner to construct a second furan ring fused to the original core, leading to the formation of furo[3,4-b]furan (B12916448) systems. Such fused heterocyclic scaffolds are of significant interest due to their presence in various natural products and biologically active molecules.

Incorporation into Thiazole (B1198619), Oxadiazole, and Triazole Scaffolds

The aldehyde functionality of this compound is a key feature that allows for its incorporation into various five-membered heterocyclic rings.

Thiazoles: Condensation of the aldehyde with compounds containing a thioamide group, such as thiourea (B124793) or thioacetamide, followed by cyclization, is a common method for the synthesis of 2-substituted thiazoles. This approach allows for the direct attachment of the furan moiety to a thiazole ring, generating hybrid heterocyclic systems.

Oxadiazoles: The aldehyde can be converted to a carboxylic acid, which can then be reacted with a hydrazine (B178648) derivative to form a hydrazone. Subsequent oxidative cyclization of the hydrazone can yield a 1,3,4-oxadiazole (B1194373) ring. Alternatively, the aldehyde can react with a hydrazide to form an acylhydrazone, which upon cyclodehydration, can lead to the formation of 1,3,4-oxadiazoles.

Triazoles: The aldehyde group can be transformed into an azide (B81097) or an alkyne, which are key functional groups for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole rings. This allows for the efficient linking of the furan core to other molecular fragments.

Utility as Key Intermediates in the Synthesis of Diverse Organic Molecules

Beyond the synthesis of heterocyclic compounds, this compound serves as a crucial intermediate in the synthesis of a broader range of organic molecules. The furan ring itself can be a precursor to other functionalities through ring-opening or rearrangement reactions. The aldehyde and ester groups provide handles for extending carbon chains and introducing various pharmacophores, making this compound a valuable starting material in multi-step total synthesis of natural products and pharmaceuticals.

Design of Chemical Libraries for Structure-Property Relationship Studies

The ease of functionalization of this compound makes it an ideal scaffold for the construction of chemical libraries. By systematically varying the substituents on the furan ring and the nature of the heterocyclic systems derived from it, a large number of structurally diverse compounds can be generated. These libraries are invaluable for conducting structure-property and structure-activity relationship (SAR) studies. Such studies are fundamental in the fields of medicinal chemistry and materials science for the rational design of new molecules with desired biological activities or physical properties.

Advanced Spectroscopic and Computational Investigations

Elucidation of Molecular Structure and Stereochemistry Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to provide key insights into the proton environment of the molecule. The furan (B31954) ring proton, the formyl proton, the methyl protons, and the protons of the ethyl ester group would each exhibit characteristic chemical shifts and coupling patterns.

Furan Ring Proton (H-5): A singlet is anticipated in the aromatic region, likely downfield due to the electron-withdrawing nature of the adjacent formyl and carboxylate groups.

Formyl Proton (-CHO): A distinct singlet is expected at a significantly downfield position, characteristic of aldehyde protons.

Methyl Protons (-CH₃ on ring): A singlet in the aliphatic region is predicted for the methyl group attached to the furan ring.

Ethyl Ester Protons (-OCH₂CH₃): A quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons are expected, showing their coupling relationship.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Distinct signals are expected for the carbonyl carbons of the formyl and ester groups, the carbons of the furan ring, the methyl carbon, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of Ethyl 2-formyl-4-methylfuran-3-carboxylate is predicted to show strong absorption bands corresponding to:

C=O Stretching (Ester): A strong band is expected in the region of 1720-1740 cm⁻¹.

C=O Stretching (Aldehyde): Another strong band for the formyl group should appear around 1680-1700 cm⁻¹.

C-O Stretching: Bands corresponding to the C-O bonds of the ester and the furan ring are also anticipated.

C-H Stretching: Aliphatic and aromatic C-H stretching vibrations would also be present. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, the formyl group, and cleavage of the furan ring, providing further structural confirmation.

| Predicted ¹H NMR Data | |

| Proton | Expected Chemical Shift (ppm) |

| Furan Ring (H-5) | 7.5 - 8.0 |

| Formyl (-CHO) | 9.5 - 10.0 |

| Ring Methyl (-CH₃) | 2.2 - 2.5 |

| Ethyl Methylene (-OCH₂CH₃) | 4.2 - 4.4 |

| Ethyl Methyl (-OCH₂CH₃) | 1.2 - 1.4 |

| Predicted IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| C=O (Aldehyde) | 1680 - 1700 |

| C-O (Ester and Furan) | 1000 - 1300 |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 |

Quantum Chemical Calculations of Electronic Structure and Energetics of Furan Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like this compound. researchgate.net These calculations can provide valuable information about molecular orbitals, charge distribution, and thermodynamic stability.

Calculations on furan and its derivatives have shown that the electronic properties are significantly influenced by the nature and position of substituents. researchgate.net For the target molecule, the electron-withdrawing formyl and ethyl carboxylate groups are expected to lower the energy of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a key determinant of the molecule's reactivity and electronic absorption properties. Computational studies on similar furan derivatives can provide insights into the expected HOMO-LUMO gap and the distribution of these frontier orbitals. acs.org

Theoretical Studies on Reaction Pathways and Mechanistic Insights for Furan Transformations

Theoretical studies are crucial for understanding the mechanisms of reactions involving furan derivatives. For instance, the formylation and carboxylation of furan rings are important transformations. numberanalytics.comrsc.org Computational chemistry can be employed to model the reaction pathways, identify transition states, and calculate activation energies.

Studies on the conversion of furfural (B47365), a related compound, provide a basis for understanding the reactivity of the formyl group in this compound. nih.gov Theoretical investigations into electrophilic substitution reactions on the furan ring can elucidate the regioselectivity of such transformations, which is influenced by the directing effects of the existing substituents. numberanalytics.com

Computational Modeling for Conformation and Intermolecular Interactions of Functionalized Furans

The three-dimensional conformation of this compound and its interactions with other molecules are critical to its properties and potential applications. Computational modeling techniques, such as molecular mechanics and molecular dynamics, can be used to explore the conformational landscape of the molecule. These methods can identify the most stable conformers and the energy barriers between them.

The presence of polar functional groups like the formyl and ester moieties suggests that intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding (with appropriate partners), will play a significant role in the condensed phase. Computational models can simulate these interactions and predict properties like boiling point and solubility.

Quantitative Structure-Property Relationship (QSPR) Analyses for Chemical Design of Furan Analogues

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. digitaloceanspaces.com For furan analogues, QSPR models can be developed to predict various properties, such as reactivity, toxicity, or efficacy as corrosion inhibitors, based on calculated molecular descriptors. digitaloceanspaces.com

These descriptors can be derived from the molecular structure and include electronic, steric, and thermodynamic properties obtained from quantum chemical calculations. By establishing a robust QSPR model for a series of furan derivatives, it becomes possible to rationally design new analogues with desired properties, thereby accelerating the discovery of novel and improved chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.